molecular formula C17H15N3O3S2 B12211300 2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B12211300
M. Wt: 373.5 g/mol
InChI Key: INPMDKHSXKXLOU-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 2-phenylacetamide with 4-(1,3-thiazol-2-ylsulfamoyl)phenyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in bacteria, fungi, and cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can be compared with other thiazole derivatives, such as:

  • 2-chloro-N-(4-(1,3-thiazol-2-ylsulfamoyl)phenyl)acetamide
  • 2-phenoxy-N-(4-(1,3-thiazol-2-ylsulfamoyl)phenyl)acetamide

These compounds share similar structural features but differ in their substituents, which can affect their biological activities and chemical properties.

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C17H15N3O3S2/c21-16(12-13-4-2-1-3-5-13)19-14-6-8-15(9-7-14)25(22,23)20-17-18-10-11-24-17/h1-11H,12H2,(H,18,20)(H,19,21)

InChI Key

INPMDKHSXKXLOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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